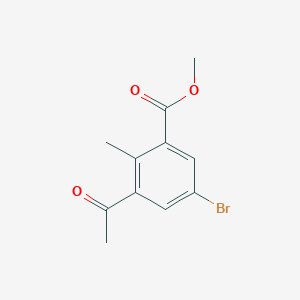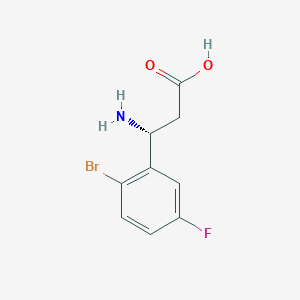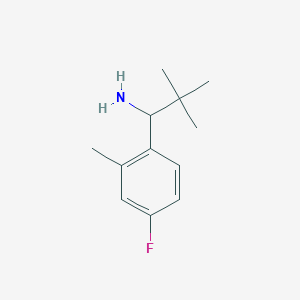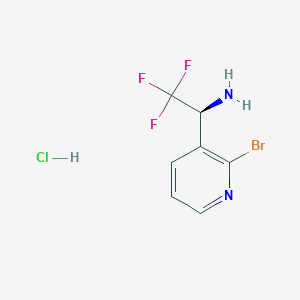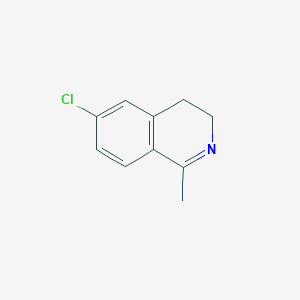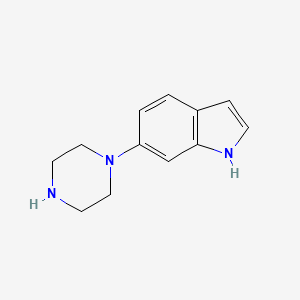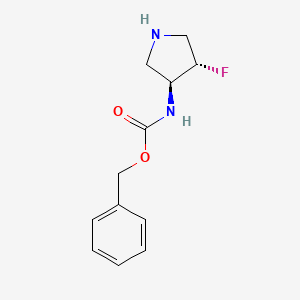
trans-3-(Cbz-amino)-4-fluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-(Cbz-amino)-4-fluoropyrrolidine: is a synthetic organic compound that features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)-4-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Deprotection Reactions: The Cbz protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) for introducing the fluorine atom.
Deprotection: Hydrogenation using Pd/C for removing the Cbz group.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Deprotected Amino Compound: Removal of the Cbz group yields the free amino derivative.
Substituted Derivatives: Nucleophilic substitution can lead to a variety of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the design and synthesis of novel therapeutic agents due to its unique structural features.
Enzyme Inhibition: May serve as a scaffold for developing enzyme inhibitors.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of trans-3-(Cbz-amino)-4-fluoropyrrolidine is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: Another Cbz-protected amino compound with a cyclobutane ring.
4-Fluoropyrrolidine: A simpler fluorinated pyrrolidine without the Cbz protection.
N-Boc-3,4-difluoroproline: A fluorinated proline derivative with a different protecting group.
Uniqueness:
Structural Features: The combination of the Cbz-protected amino group and the fluorine atom at specific positions on the pyrrolidine ring makes trans-3-(Cbz-amino)-4-fluoropyrrolidine unique.
Applications: Its unique structure allows for specific interactions in biological systems and synthetic applications that are not possible with similar compounds.
Propriétés
Formule moléculaire |
C12H15FN2O2 |
|---|---|
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
benzyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11-/m0/s1 |
Clé InChI |
KZWUUEWPRQZDNF-QWRGUYRKSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1)F)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




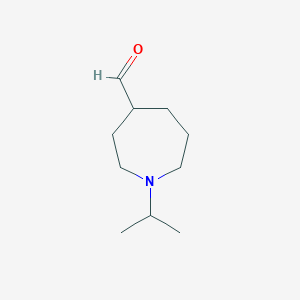
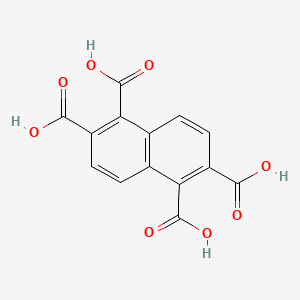
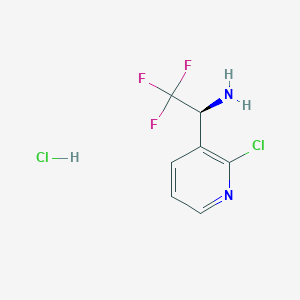


![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
